molecular formula C17H24N4O2S B2565547 N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide CAS No. 1795071-41-8

N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide

Cat. No. B2565547
CAS RN: 1795071-41-8
M. Wt: 348.47
InChI Key: KYBYVZKNTRDWES-UHFFFAOYSA-N
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Description

The compound “N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide” is a complex organic molecule that contains several functional groups, including a cyanocyclohexyl group, a thiazolyl group, and a morpholinyl group. These groups are known to exhibit various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the cyclohexyl ring, followed by the introduction of the cyanide, thiazole, and morpholine groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclohexyl ring. The presence of the nitrogen in the morpholine and thiazole rings, as well as the nitrile group, would likely result in a polar molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the nitrile, thiazole, and morpholine groups could potentially make this compound reactive towards nucleophiles and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups would likely result in a compound that is soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Thiazole derivatives have been shown to have various biological activities, including antimicrobial and anticancer properties .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-20(17(13-18)5-3-2-4-6-17)15(22)12-21-8-9-23-14(11-21)16-19-7-10-24-16/h7,10,14H,2-6,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBYVZKNTRDWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCOC(C1)C2=NC=CS2)C3(CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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